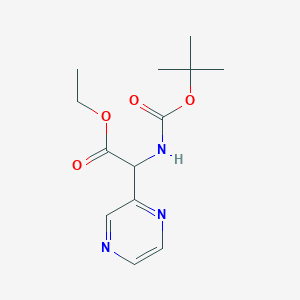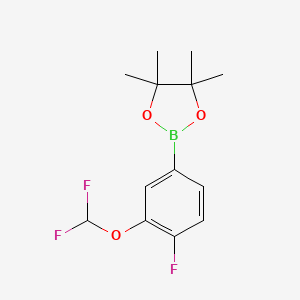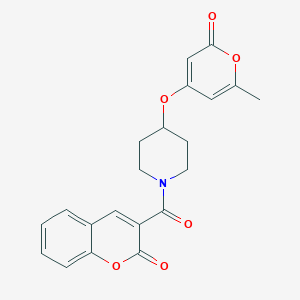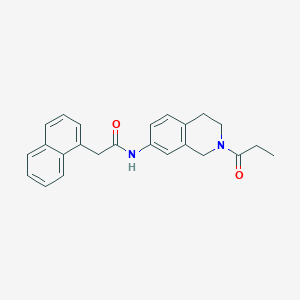![molecular formula C20H24N6O3 B2547459 N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide CAS No. 1396810-37-9](/img/structure/B2547459.png)
N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a novel molecule that appears to be related to a class of antiproliferative agents. These agents, specifically the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as tubulin inhibitors, which are compounds that interfere with the tubulin protein, a key component of the cell's cytoskeleton. This interference can disrupt cell division and has potential applications in cancer treatment .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs were designed and synthesized. These compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, ESI–MS, and IR . Although the specific synthesis of this compound is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of compounds within this class typically includes a piperidine ring, which is a common feature in many bioactive molecules. The presence of the 1,2,4-oxadiazol ring suggests that the compound may interact with biological targets such as tubulin through specific structural motifs . The substitution patterns on the rings, such as the 3,5-dimethylisoxazol and the 3-methyl-1,2,4-oxadiazol groups, are likely to influence the binding affinity and specificity of the compound towards its target.
Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not provided, related compounds have demonstrated the ability to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition is a result of the compound's interaction with the tubulin protein, leading to antiproliferative effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their molecular weight, solubility, and stability. The presence of multiple heterocyclic rings in the compound suggests a certain degree of structural rigidity, which could affect its solubility and bioavailability. The NMR, MS, and IR spectroscopic data can provide insights into the purity and identity of the synthesized compounds . The antiproliferative activity of these compounds, as measured by assays such as the MTT assay, is a key indicator of their potential therapeutic value .
Aplicaciones Científicas De Investigación
Metabolic Profiling and Disposition
Research on related compounds, such as SB-649868, an orexin 1 and 2 receptor antagonist, reveals the process of metabolic profiling and disposition in humans. For instance, a study detailed the disposition and metabolism of [14C]SB-649868 in humans, highlighting the pathways through which the drug is metabolized and eliminated from the body, mainly via feces, with a notable presence of metabolites indicating extensive hepatic metabolism (Renzulli et al., 2011). This kind of study is crucial for understanding the pharmacokinetics of new therapeutic agents, including those with complex chemical structures similar to the compound .
Pharmacokinetics in Clinical Development
Another area of research application involves studying the pharmacokinetics of novel compounds during clinical development. For example, venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, underwent extensive characterization to understand its absorption, metabolism, and excretion in humans. Such studies reveal that venetoclax is primarily cleared by hepatic metabolism, with feces being the major elimination route. The work highlights the importance of understanding the metabolic pathways and disposition of novel therapeutic agents for the treatment of hematologic malignancies (Liu et al., 2017).
Drug Development and Receptor Occupancy Studies
Receptor occupancy studies are pivotal in drug development, especially for compounds designed to target specific receptors in the brain. Research on 5-Hydroxytryptamine1A (5-HT(1A)) receptor occupancy by novel antagonists, for example, helps in understanding the dose-response relationship and the therapeutic potential of new drugs. Such studies involve the use of positron emission tomography (PET) to assess the extent of receptor occupancy in the human brain, thereby guiding dose selection in clinical trials for conditions like anxiety and mood disorders (Rabiner et al., 2002).
Propiedades
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-17(13(2)28-24-12)10-22-19(27)16-5-4-8-26(11-16)18-7-6-15(9-21-18)20-23-14(3)25-29-20/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSXPMGFZDAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)


![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)



![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)



